Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate
Description
Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a piperazine-derived compound featuring a 3-oxo-piperazine core substituted with a 4-nitrobenzoyl group at the 1-position and a methyl acetate moiety at the 2-position. Its molecular formula is C₁₄H₁₅N₃O₆, with a molecular weight of 321.29 g/mol . The methyl ester group contributes to its solubility profile and metabolic stability.
Properties
IUPAC Name |
methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-23-12(18)8-11-13(19)15-6-7-16(11)14(20)9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJCPDSIGSGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of 4-nitrobenzoyl chloride with a piperazine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using methyl chloroacetate in the presence of a base like sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-aminobenzoyl derivative.
Reduction: Carboxylic acid derivative.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate and analogous compounds are summarized below.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects Electron-Withdrawing Groups: The 4-nitrobenzoyl group in the parent compound contrasts with the 4-chlorophenylsulfonyl group in and 2,4-difluorobenzoyl in . Ester Groups: Methyl esters (parent compound, ) are generally more hydrolytically labile than ethyl esters (), impacting metabolic stability and bioavailability.
Molecular Weight and Polarity The parent compound has the lowest molecular weight (321.29 g/mol), while the sulfonamide derivative is the heaviest (360.80 g/mol) due to the sulfur atom and chlorine substituent.
Thioamide Group: The carbothioyl moiety in introduces sulfur, which may enhance metal-binding properties or alter pharmacokinetics compared to oxygen-based analogs.
Synthetic Considerations
- Nitration steps for the parent compound’s 4-nitrobenzoyl group require careful handling due to explosive hazards.
- Sulfonylation () and fluorination () involve distinct reagents (e.g., sulfonyl chlorides, fluorinating agents), affecting synthetic complexity and scalability.
Biological Activity
Methyl 2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with notable potential in various scientific fields, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-nitrobenzoyl group and an ester functional group. This unique structure allows it to engage in diverse chemical reactions and biological interactions.
Structural Formula
This compound exhibits its biological effects through interactions with various molecular targets. The nitrobenzoyl group can facilitate electron transfer reactions, while the piperazine ring can interact with receptors and enzymes, modulating biological pathways. This compound has been explored for its potential therapeutic properties, including:
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
- Antiproliferative Effects : Shown to inhibit the growth of certain cancer cell lines.
Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : Research indicates that this compound displays significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at concentrations indicating effective cytotoxicity.
- Case Studies : A recent study evaluated the effects of this compound on various cancer models, noting a significant reduction in tumor size in vivo when administered at therapeutic doses. The results suggest that the compound may induce apoptosis in cancer cells through specific signaling pathways.
Data Summary Table
Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-nitrobenzoate | Ester without piperazine ring | Moderate antimicrobial activity |
| Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Similar nitrobenzoyl group | Lower antiproliferative effects |
Unique Features
This compound is distinguished by its combination of both the nitrobenzoyl group and the piperazine ring, which enhances its reactivity and biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
